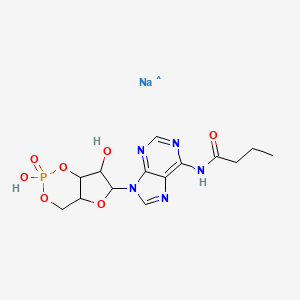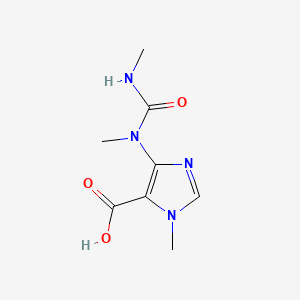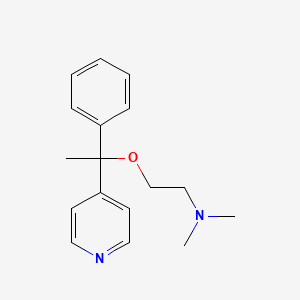
Doxylamine Impurity A
Vue d'ensemble
Description
Doxylamine Impurity A, also known as Doxylamine 4-Pyridinyl Isomer, is a compound with the molecular formula C17H22N2O . It has a molecular weight of 270.37 g/mol . It is an impurity standard of Doxylamine, an antihistamine known for its sedative properties, commonly used in over-the-counter sleep aids and allergy medications .
Molecular Structure Analysis
Doxylamine Impurity A has a complex molecular structure. The IUPAC name is N, N -dimethyl-2- (1-phenyl-1-pyridin-4-ylethoxy)ethanamine . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .Physical And Chemical Properties Analysis
Doxylamine Impurity A has several computed properties. It has a molecular weight of 270.37 g/mol, an XLogP3-AA of 2.4, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, a Rotatable Bond Count of 6, an Exact Mass of 270.173213330 g/mol, a Monoisotopic Mass of 270.173213330 g/mol, a Topological Polar Surface Area of 25.4 Ų, a Heavy Atom Count of 20, and a Formal Charge of 0 .Applications De Recherche Scientifique
Impurity Profiling and Stability Assessment
“Doxylamine Impurity A” has been used in the development of a robust impurity profiling and stability assessment method . This method uses reverse phase high performance liquid chromatography (RP-HPLC) for doxylamine detection in pharmaceutical formulations and bulk materials . The method has been found to be reliable, long-lasting, and cost-effective .
Quality by Design (QbD) in RP-HPLC
“Doxylamine Impurity A” has been used in the application of Quality by Design (QbD) in RP-HPLC .
Pharmaceutical Formulations
“Doxylamine Impurity A” is used in the development of pharmaceutical formulations .
Quantification of Doxylamine Succinate
“Doxylamine Impurity A” has been used in the development of a new selective rapid RP-HPLC-DAD method for the quantification of doxylamine succinate (DOX) in bulk and pharmaceutical dosage form . The method has been found to be simple, sensitive, accurate, cost-effective, and less time-consuming .
Stress Degradation Study
“Doxylamine Impurity A” has been used in the stress degradation study of doxylamine succinate .
Neurology Research
“Doxylamine 4-Pyridinyl Isomer” is used in neurology research . It is used as a certified reference material for highly accurate and reliable data analysis .
Pain and Inflammation Research
“Doxylamine 4-Pyridinyl Isomer” is used in pain and inflammation research . It is used as a certified reference material for highly accurate and reliable data analysis .
Memory, Learning and Cognition Research
“Doxylamine 4-Pyridinyl Isomer” is used in memory, learning, and cognition research . It is used as a certified reference material for highly accurate and reliable data analysis .
Safety And Hazards
In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
N,N-dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZZDVZUPDFXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Doxylamine Impurity A | |
CAS RN |
873407-01-3 | |
| Record name | Doxylamine pyridine-4-yl isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873407013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOXYLAMINE PYRIDINE-4-YL ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G6OPB2RDO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




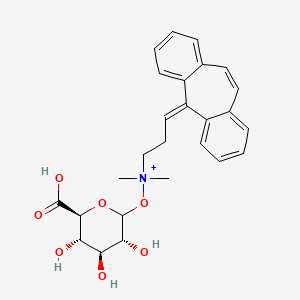
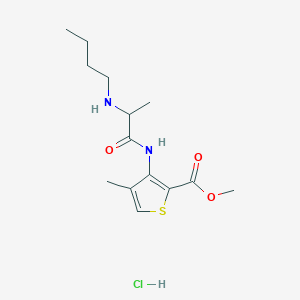


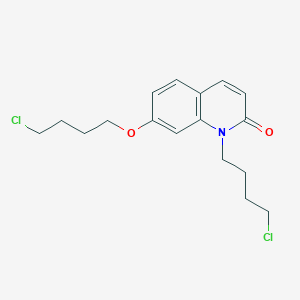
![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)
